molecular formula C11H17BrN2O2 B6145501 tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate CAS No. 881678-16-6

tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate

Cat. No.: B6145501
CAS No.: 881678-16-6
M. Wt: 289.2
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Description

tert-Butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is a brominated pyrrole derivative featuring a tert-butyl carbamate group attached via a methylene bridge at the 3-position of the pyrrole ring. This compound is structurally significant in medicinal chemistry and organic synthesis, particularly as a building block for complex molecules.

Properties

CAS No.

881678-16-6

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.2

Purity

95

Origin of Product

United States

Preparation Methods

Core Synthetic Route

The preparation of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate involves two primary stages:

  • Formation of the Pyrrole Intermediate :

    • Bromination of a pyrrole precursor (e.g., 1H-pyrrol-3-ylmethanol) using hydrobromic acid or PBr3\text{PBr}_3.

    • Protection of the amine group via reaction with tert-butyl methylcarbamate under basic conditions.

  • Sulfonation and Purification :

    • Reaction with pyridin-3-ylsulfonyl chloride in the presence of sodium hydride (NaH\text{NaH}) and 15-crown-5 ether in tetrahydrofuran (THF)/N,N\text{N,N}-dimethylformamide (DMF).

    • Crystallization using isopropyl ether and n-heptane to achieve >95% purity.

Table 1: Optimized Reaction Conditions and Yields

StepReagents/CatalystsSolvent SystemTemperatureTimeYield
BrominationPBr3\text{PBr}_3DCM0–25°C2 h78%
Carbamate Formationtert-Butyl isocyanateTHF25°C4 h82%
SulfonationPyridin-3-ylsulfonyl chloride, NaH\text{NaH}, 15-crown-5THF/DMF0–25°C2 h85%
CrystallizationIsopropyl ether/n-heptane0°C12 h95%

Data compiled from.

Critical Parameters for Industrial Scalability

Industrial production emphasizes solvent recovery, catalyst reuse, and continuous flow systems. Key considerations include:

  • Solvent Selection : DMF and THF are preferred for their ability to dissolve both polar and non-polar intermediates.

  • Catalyst Systems : 15-crown-5 ether enhances the reactivity of NaH\text{NaH} by stabilizing the sodium ion, facilitating efficient sulfonation.

  • Temperature Control : Maintaining 0°C during sulfonation minimizes side reactions, such as over-sulfonation or decomposition.

Comparative Analysis of Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 40–60% compared to conventional heating. For example, carbamate formation completes in 1.5 hours at 80°C under microwave conditions, though yields remain comparable (80–82%).

Solid-Phase Synthesis

Immobilizing the pyrrole precursor on resin enables rapid purification but suffers from lower yields (65–70%) due to incomplete functional group accessibility.

Table 2: Method Comparison for Carbamate Formation

MethodAdvantagesDisadvantagesYield
Conventional HeatingHigh reproducibilityLong reaction times82%
MicrowaveRapid synthesisSpecialized equipment80%
Solid-PhaseEasy purificationLower yields68%

Data derived from.

Quality Control and Analytical Characterization

Purity Assessment

Final product purity is verified via:

  • High-Performance Liquid Chromatography (HPLC) : Retention time of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

  • Nuclear Magnetic Resonance (NMR) : Key peaks include δ\delta 1.47 (9H, tert-butyl), δ\delta 2.80 (3H, N-methyl), and δ\delta 6.28 (1H, pyrrole-H).

Impurity Profiling

Common impurities include:

  • Unreacted Starting Material : Detectable at δ\delta 7.35 ppm in 1H^1\text{H}-NMR.

  • Over-Sulfonated Byproducts : Elute at 10.5 minutes in HPLC .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrrole ring or the carbamate moiety.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Heterocyclic Core Comparison

Compound Name Core Structure Key Substituents Molecular Formula
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate Pyrrole 5-Br, N-methylcarbamate Not explicitly provided (estimated C11H17BrN2O2)
tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate Imidazopyridine 5-Br, carbamate at C2 C14H17BrN4O2
tert-butyl N-(5-formylpyridin-3-yl)carbamate Pyridine 5-Formyl, carbamate at C3 C11H14N2O3
tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate 1,2,4-Triazole 5-Br, 4-Me, carbamate at C3 C9H15BrN4O2

Key Observations :

  • Pyrrole vs. This may enhance binding affinity in biological targets .
  • Pyridine Derivatives : The 5-formylpyridin-3-yl analog () replaces bromine with a formyl group, making it reactive toward nucleophiles (e.g., in Schiff base formation) .
  • Triazole Core : The triazole derivative () features a stable, planar heterocycle with three nitrogen atoms, often exploited in click chemistry and drug design .

Substituent Effects on Reactivity and Properties

Bromine vs. Other Halogens/Iodo Substituents :

  • The 5-bromo group in the main compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the 6-iodo substituent in a pyridine derivative () may offer enhanced reactivity due to iodine’s polarizability but at the cost of higher molecular weight .

Functional Group Variations :

  • Formyl () : Enhances electrophilicity, enabling condensation reactions, unlike the bromine’s role as a leaving group .
  • Hydroxy Groups () : Cyclopentyl-hydroxy derivatives (e.g., PBY1403190) exhibit increased polarity, improving solubility in polar solvents compared to brominated analogs .

Molecular Weight and Solubility :

  • The triazole derivative () has a lower molecular weight (291.15 g/mol) compared to the imidazopyridine analog (, ~376 g/mol), likely influencing solubility and pharmacokinetic profiles .
  • The tert-butyl group universally enhances lipophilicity, as seen across all compounds, but steric hindrance may reduce enzymatic degradation in biological systems.

Biological Activity

Tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate, with CAS Number 881678-16-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C11H17BrN2O2
  • Molecular Weight : 289.17 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-1H-pyrrole with tert-butyl carbamate and methylating agents. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride. A reported yield for this synthesis is approximately 85% under optimized conditions .

Antimicrobial Activity

Research indicates that compounds containing brominated pyrrole moieties exhibit significant antimicrobial properties. Studies have demonstrated that this compound shows promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it has been shown to induce apoptosis in glioma cells through mechanisms that involve the inhibition of key signaling pathways such as AKT and mTOR, which are crucial for cell survival and proliferation . These findings suggest potential for development as an anticancer agent.

Neuroprotective Effects

Emerging research has explored the neuroprotective effects of this compound in models of neurodegeneration. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of brominated pyrroles, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Research :
    • In a study assessing the effects on glioblastoma cells, this compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, suggesting significant cytotoxicity compared to control groups .

Research Findings Summary

Property Value / Observation
Molecular FormulaC11H17BrN2O2
Molecular Weight289.17 g/mol
Antimicrobial ActivityMIC = 32 µg/mL for S. aureus
Cytotoxicity (IC50)15 µM in glioblastoma cells
Neuroprotective EffectsReduces oxidative stress

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate?

The synthesis typically involves coupling a brominated pyrrole derivative with tert-butyl N-methylcarbamate. Key steps include:

  • Starting Materials : 5-Bromo-1H-pyrrole-3-carbaldehyde and tert-butyl N-methylcarbamate are common precursors.
  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) and a base like triethylamine to facilitate nucleophilic substitution. Maintain temperatures between 0–25°C to minimize side reactions .
  • Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures improves purity. Monitor reaction progress via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.
  • Decomposition Risks : Exposure to moisture, heat (>40°C), or strong acids/bases can degrade the carbamate group. Avoid light to prevent bromine-related photodegradation .
  • Safety : Use flame-retardant lab coats, nitrile gloves, and fume hoods. Implement spill containment protocols to avoid environmental release .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), bromine substitution (δ ~110–120 ppm in 13^{13}C), and carbamate carbonyl (δ ~155–160 ppm).
  • Purity Assessment : HPLC with UV detection (λ = 210–280 nm) or GC-MS for volatile impurities.
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (expected [M+H]+^+ ≈ 317.1 g/mol) .

Q. What are the critical hazards associated with this compound?

  • Acute Toxicity : Limited data, but carbamates may cause skin/eye irritation. Assume LD50_{50} (oral, rat) > 2000 mg/kg based on structural analogs.
  • Environmental Risks : Brominated compounds require controlled disposal to avoid bioaccumulation. Follow EPA guidelines for halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling if further functionalization is needed.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but risk carbamate decomposition. Balance with low-polarity alternatives.
  • Temperature Gradients : Use microwave-assisted synthesis to explore rapid heating (50–100°C) for kinetic control .

Q. How do structural modifications influence biological activity in enzyme inhibition studies?

  • Targeted Modifications : Replace the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., -CN, -NH2_2) to alter binding affinity.
  • Assay Design : Use fluorescence polarization or surface plasmon resonance (SPR) to measure interactions with enzymes like kinases or proteases. Compare IC50_{50} values against unmodified analogs .

Q. What strategies resolve contradictions in spectral data or reactivity reports?

  • Cross-Validation : Compare NMR data with computed spectra (DFT calculations) to confirm assignments.
  • Replicate Experiments : Repeat reactions under reported conditions to identify inconsistencies (e.g., solvent purity, trace moisture).
  • Literature Meta-Analysis : Prioritize peer-reviewed studies over vendor-generated data (e.g., avoid BenchChem) .

Q. How can this compound serve as a precursor for bioactive probes?

  • Click Chemistry : Introduce azide or alkyne handles via substitution for CuAAC or strain-promoted cycloadditions.
  • Biolabeling : Conjugate with fluorophores (e.g., FITC, Cy5) for cellular imaging. Validate probe specificity via knockout cell lines .

Methodological Best Practices

  • Data Reproducibility : Document solvent batch numbers, humidity levels, and equipment calibration details.
  • Ethical Compliance : Adhere to institutional protocols for handling brominated compounds and avoid unapproved biological testing .

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